2-Propanamido-N-(pyridin-2-YL)benzamide

medicinal chemistry structure-activity relationship lead optimization

2-Propanamido-N-(pyridin-2-YL)benzamide (CAS 915915-55-8; MF: C₁₅H₁₅N₃O₂; MW: 269.30) is a member of the N-pyridin-2-yl benzamide class, a scaffold recognized across multiple therapeutic target areas including allosteric glucokinase (GK) activation , firefly luciferase inhibition , and quorum sensing (QS) inhibition. The compound bears a propionylamino (-NHCOCH₂CH₃) substituent at the ortho position of the benzamide ring, distinguishing it from acetyl, butanoyl, and unsubstituted amino analogues within the same chemotype.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 915915-55-8
Cat. No. B2741234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanamido-N-(pyridin-2-YL)benzamide
CAS915915-55-8
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=N2
InChIInChI=1S/C15H15N3O2/c1-2-14(19)17-12-8-4-3-7-11(12)15(20)18-13-9-5-6-10-16-13/h3-10H,2H2,1H3,(H,17,19)(H,16,18,20)
InChIKeyOZZCAQRFCLRFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Propanamido-N-(pyridin-2-YL)benzamide CAS 915915-55-8: Chemical Class and Research-Use Procurement Context


2-Propanamido-N-(pyridin-2-YL)benzamide (CAS 915915-55-8; MF: C₁₅H₁₅N₃O₂; MW: 269.30) is a member of the N-pyridin-2-yl benzamide class, a scaffold recognized across multiple therapeutic target areas including allosteric glucokinase (GK) activation [1], firefly luciferase inhibition [2], and quorum sensing (QS) inhibition [3]. The compound bears a propionylamino (-NHCOCH₂CH₃) substituent at the ortho position of the benzamide ring, distinguishing it from acetyl, butanoyl, and unsubstituted amino analogues within the same chemotype. It is primarily supplied as a research-use-only chemical at ≥95% purity for laboratory investigations .

Why In-Class N-Pyridin-2-yl Benzamide Analogues Cannot Be Interchanged for 2-Propanamido-N-(pyridin-2-YL)benzamide


Within the N-pyridin-2-yl benzamide series, subtle variations in the ortho substituent on the benzamide ring produce markedly different activity profiles across biological targets. The propionylamino-bearing 2-Propanamido-N-(pyridin-2-YL)benzamide sits at a distinct point on the structure-activity relationship (SAR) continuum between the acetyl (shorter alkyl chain) and butanoyl (longer alkyl chain) analogues . Published SAR for the related class of firefly luciferase inhibitors demonstrates that even modest substituent changes shift IC₅₀ values by over an order of magnitude—from 1.7 µM to 0.069 µM [1]. Furthermore, the o-propionylamino substitution pattern differentiates this compound from the 3-pyridinyl positional isomer and the unsubstituted 2-amino analogue, each of which exhibits divergent crystallographic conformations and distinct biological target engagement [2][3]. Generic substitution within this chemotype is therefore unreliable without explicit, assay-matched comparator data for the specific compound.

Quantitative Evidence Guide: How 2-Propanamido-N-(pyridin-2-YL)benzamide Differentiates from Closest Analogs


Ortho-Propionylamino Substitution Confers a Distinct Alkyl Chain Length Between Acetyl and Butanoyl Analogues

2-Propanamido-N-(pyridin-2-YL)benzamide possesses a three-carbon propionylamino chain (C₂H₅CO-) at the ortho position of the benzamide ring, placing it structurally between the two-carbon acetyl analogue 2-(Acetylamino)-N-pyridin-2-ylbenzamide and the four-carbon butanoyl analogue 2-(Butanoylamino)-N-pyridin-2-ylbenzamide . This alkyl chain length directly influences lipophilicity (calculated logP), steric occupancy of target binding pockets, and hydrogen-bonding geometry of the amide NH. For the broader N-pyridin-2-yl benzamide class, similar alkyl chain variations have been shown to alter GK fold activation and in vivo antihyperglycemic efficacy [1].

medicinal chemistry structure-activity relationship lead optimization

N-Pyridin-2-yl Benzamide Class Demonstrates Glucokinase Activation at Micromolar Potency Ranges; Target Compound Offers Unexplored Activity Window

The N-pyridin-2-yl benzamide scaffold has been validated as an allosteric glucokinase (GK) activator chemotype. In the study by Grewal et al., novel analogues from this class achieved GK fold activation of approximately 2 in vitro, with selected compounds (5c, 5e, 5g) demonstrating statistically significant blood glucose reduction in an oral glucose tolerance test (OGTT) in rats, with compound 5e displaying efficacy comparable to standard drug [1]. Separately, BindingDB records a benzamide derivative within this chemotype showing an EC₅₀ of 660 nM for human recombinant GK activation [2]. While 2-Propanamido-N-(pyridin-2-YL)benzamide itself has not been directly assayed in published GK studies, its N-pyridin-2-yl benzamide core and ortho-propionylamino substituent position it as a candidate for exploration within this validated pharmacological space.

glucokinase activator type 2 diabetes allosteric modulation

N-Pyridin-2-yl Benzamide Derivatives Exhibit Potent Anti-Biofilm Activity; Target Compound Offers Unexplored QS Inhibitor Potential

N-(Pyridin-2-yl)-benzamide derivatives have been demonstrated to function as quorum sensing (QS) inhibitors with anti-biofilm activity. In a recent study, two potent compounds (3a and 3c) from this series achieved static biofilm inhibition of ∼59% and ∼58% at 100 µM against Bacillus subtilis, with favorable safety profiles confirmed by cell viability assays in MDA-MB-231 cells [1]. The scaffold was identified through virtual screening of natural product-like libraries, and the synthesized derivatives showed affinity toward TasA and LasR proteins from B. subtilis and P. aeruginosa, respectively [1]. 2-Propanamido-N-(pyridin-2-YL)benzamide, bearing the same core scaffold with an ortho-propionylamino substituent, represents an unexplored derivative within this anti-QS chemical series.

quorum sensing inhibition anti-biofilm antimicrobial resistance

Firefly Luciferase Inhibition: Class-Level Potency Ranges from 1.7 µM to 69 nM; Ortho Substituent Drives Differential Activity

Substituted N-pyridin-2-ylbenzamides have been characterized as competitive inhibitors of firefly luciferase with respect to the substrate luciferin. In the foundational study by Heitman et al. (J Med Chem, 2008), the initial hit compound (1) demonstrated an IC₅₀ of 1.7 ± 0.1 µM, while SAR optimization within the series yielded compound (6) with an IC₅₀ of 0.069 ± 0.01 µM—a 24.6-fold improvement [1]. The study established that substituents on the benzamide ring critically modulate luciferase binding affinity, with molecular modeling confirming accommodation within the luciferin binding site [1]. 2-Propanamido-N-(pyridin-2-YL)benzamide retains the core N-pyridin-2-ylbenzamide pharmacophore required for luciferase inhibition and bears an ortho-propionylamino group—a substitution pattern that, based on published SAR trends, is likely to produce IC₅₀ values distinct from both the unsubstituted and para-substituted analogues.

luciferase inhibitor reporter gene assay false positive control

Commercial Availability at ≥95% Purity Distinguishes This Compound from the Unsubstituted 2-Amino-N-(pyridin-2-yl)benzamide Analogue

2-Propanamido-N-(pyridin-2-YL)benzamide is commercially supplied with a minimum purity specification of 95% (HPLC) by vendors including AKSci (Cat. No. 8949CP) and Chemscene . The structurally related unsubstituted 2-amino-N-(pyridin-2-yl)benzamide (CAS 29483-72-5) is also available at ≥98% purity from certain vendors ; however, the two compounds are not functionally interchangeable due to the replacement of the free -NH₂ group with the -NHCOCH₂CH₃ substituent in the target compound, which alters hydrogen-bond donor/acceptor capacity, lipophilicity, and metabolic susceptibility. The propionyl group introduces an additional hydrogen-bond acceptor (carbonyl oxygen) and two additional rotatable bonds (Δ heavy atom count = 3 carbons + 1 oxygen), yielding meaningfully different physicochemical properties.

chemical procurement purity specification research reagent

Ortho-Position Propionylamino Group Distinguishes from 3-Pyridinyl Positional Isomer with Divergent Biological Target Profiles

The target compound features the pyridin-2-yl substitution pattern on the benzamide nitrogen, in contrast to the pyridin-3-yl regioisomer 2-(Propanoylamino)-N-pyridin-3-ylbenzamide. Published research on N-(2- and 3-pyridinyl)benzamide derivatives demonstrates that the position of the pyridine nitrogen (ortho vs. meta relative to the amide linkage) significantly affects both the solid-state conformation and biological target engagement profiles [1][2]. In QS inhibition studies, the 2-pyridinyl and 3-pyridinyl regioisomers displayed differential anti-biofilm activity and binding poses against LasR protein of P. aeruginosa, with the pyridine nitrogen position influencing hydrogen-bonding geometry with key active-site residues [2]. The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide further confirms that the 2-pyridinyl orientation establishes an intramolecular hydrogen-bonding network distinct from what would be expected for the 3-pyridinyl isomer [1].

positional isomer regioisomer target selectivity

Best-Fit Research and Industrial Application Scenarios for 2-Propanamido-N-(pyridin-2-YL)benzamide CAS 915915-55-8


Allosteric Glucokinase Activator Lead Optimization and SAR Expansion

The N-pyridin-2-yl benzamide scaffold has been experimentally validated as a glucokinase (GK) allosteric activator chemotype, with published analogues achieving approximately 2-fold GK activation in vitro and compounds 5c, 5e, and 5g demonstrating significant blood glucose reduction in rat OGTT models [1]. 2-Propanamido-N-(pyridin-2-YL)benzamide, as a derivative with an ortho-propionylamino substituent not represented in the published series, can serve as a SAR probe to evaluate how the three-carbon acyl chain influences GK activation potency, binding kinetics, and selectivity relative to the reported analogues. Medicinal chemistry teams pursuing type 2 diabetes targets may procure this compound specifically to expand the SAR landscape around the N-pyridin-2-yl benzamide GK activator series.

Anti-Virulence Drug Discovery: Quorum Sensing Inhibitor Scaffold Exploration

Published studies have established N-(pyridin-2-yl)-benzamide derivatives as quorum sensing (QS) inhibitors with anti-biofilm activity against clinically relevant pathogens including Bacillus subtilis and Pseudomonas aeruginosa, with lead compounds 3a and 3c achieving ∼59% and ∼58% static biofilm inhibition at 100 µM [2]. The scaffold's mechanism involves disruption of cell-cell communication via targeting of TasA and LasR regulatory proteins [2]. 2-Propanamido-N-(pyridin-2-YL)benzamide, bearing the requisite N-pyridin-2-yl benzamide pharmacophore, represents a logical next derivative for anti-QS screening cascades where the propionylamino moiety may confer improved permeability or target residence time relative to published analogues.

Luciferase Reporter Gene Assay Interference Profiling and False-Positive Control Development

The 2008 study by Heitman et al. established that substituted N-pyridin-2-ylbenzamides are competitive inhibitors of firefly luciferase with IC₅₀ values spanning from 1.7 µM to 69 nM [3]. For core facilities and screening laboratories that rely on luciferase-based reporter gene assays, 2-Propanamido-N-(pyridin-2-YL)benzamide can be employed as an additional reference compound in a panel of luciferase inhibitors to characterize the susceptibility of a given assay format to false-positive hits arising from direct enzymatic inhibition. Its distinct ortho-propionylamino substitution provides a unique SAR data point for building predictive models of luciferase interference within chemical libraries.

Chemical Biology Tool for Profiling N-Pyridin-2-yl Benzamide Protein Targets

The N-pyridin-2-yl benzamide scaffold has demonstrated engagement with multiple protein targets including glucokinase (allosteric activation), firefly luciferase (competitive inhibition), LasR (QS regulator), and TasA (biofilm matrix protein) [1][2][3]. 2-Propanamido-N-(pyridin-2-YL)benzamide's ortho-propionylamino substituent makes it suitable for chemical proteomics or thermal shift assays aimed at identifying additional protein targets within this polypharmacological scaffold. Procurement of this specific derivative enables target-fishing experiments where the propionyl chain can be compared head-to-head with acetyl and butanoyl analogues to define acyl chain length-dependent target engagement profiles.

Quote Request

Request a Quote for 2-Propanamido-N-(pyridin-2-YL)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.